

Development of a QuEChERS method for Guazatine residue testing.

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Compound of Interest

Compound Name: Guazatine acetate salt

Cat. No.: B037631

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Application Notes and Protocols

Topic: Development of a Modified QuEChERS Method for Guazatine Residue Testing

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Abstract

Guazatine is a non-systemic contact fungicide used for seed treatment and post-harvest protection. It exists as a complex mixture of guanidated polyamines, making its analysis challenging. Standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, particularly the citrate-buffered protocols, yield extremely low recoveries for guazatine's highly basic and polar components.[1][2] This document details a modified QuEChERS protocol employing an acidified extraction solvent, optimized for the analysis of key guazatine indicator compounds (GG, GGG, GGN, GNG) in various agricultural matrices by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method demonstrates robust performance, achieving high recovery rates and low relative standard deviations, making it suitable for regulatory monitoring and food safety applications.

Introduction

Guazatine is a fungicide comprised of a mixture of reaction products from polyamines, including guanidated diamines, triamines, and tetramines.[3] The most abundant components are the fully guanidated triamine (GGG) and the fully guanidated diamine (GG).[3][4] Due to the

strongly basic and polar nature of these compounds, conventional multi-residue extraction methods like the standard EN 15662 QuEChERS protocol are ineffective.[2] This has necessitated the development of alternative approaches.

This application note provides a validated method that modifies the QuEChERS workflow by using an acidified organic solvent for extraction. This approach improves the extraction efficiency of the basic guazatine components from the sample matrix. The subsequent analysis is performed using LC-MS/MS, which provides the necessary selectivity and sensitivity for quantification at low residue levels.[5] The protocol focuses on four primary indicator components: GG, GGG, GGN, and GNG, which together can be used to calculate the total guazatine residue.[6][7]

Experimental Protocol

This protocol is adapted from methodologies that have proven effective for guazatine analysis in diverse food matrices.[5][6] Crucial Note: Avoid using glassware throughout the procedure, as guazatine cations have a tendency to adsorb to glass surfaces. Use polypropylene or other suitable plastic labware exclusively.[7]

3.1. Reagents and Materials

- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade).
- Reagents: Formic acid (FA, ~98%), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).
- Standards: Analytical reference standard of Guazatine Acetate. Individual standards for major components (GG, GGG, GGN, GNG) if available.
- Equipment: Homogenizer, 50 mL polypropylene centrifuge tubes, centrifuge, vortex mixer, micropipettes, analytical balance, LC-MS/MS system.

3.2. Standard Preparation

- Stock Solution (1000 µg/mL): Dissolve the **guazatine acetate salt** standard in methanol to create a 1000 µg/mL stock solution.[6]

- Working Solution (10 mg/L): Dilute the stock solution with water containing 1% formic acid to prepare a 10 mg/L standard solution.[6]
- Calibration Curve: Serially dilute the working solution to prepare matrix-matched calibration standards at appropriate concentrations (e.g., 0.010 to 0.200 mg/kg).[8]

3.3. Sample Preparation (Modified QuEChERS)

- Homogenization: Weigh 10 g of a homogenized sample into a 50 mL polypropylene centrifuge tube.[9] For dry samples like cereals, use 5 g and adjust the water content to 10 mL.[1]
- Extraction:
 - Add 10 mL of Acetonitrile containing 1-3% Formic Acid.[1][6]
 - Add any internal standards.
 - Cap the tube and shake vigorously for 5 minutes using a mechanical shaker or vortex mixer.
- Salting-Out:
 - Add 4 g of anhydrous MgSO_4 and 1 g of NaCl.[1][8]
 - Immediately cap and shake vigorously for 1 minute to prevent the formation of agglomerates.
- Centrifugation: Centrifuge the tube at ≥ 3700 rpm for 5 minutes.[8]
- Final Extract: Transfer an aliquot of the upper acetonitrile layer into a vial for LC-MS/MS analysis. Dilution with the mobile phase may be necessary. No separate cleanup step with sorbents like PSA is recommended, as these can remove the basic guazatine compounds.[1]

LC-MS/MS Analysis

The following conditions are a general guideline and should be optimized for the specific instrument used.

- LC Column: C18 column (e.g., Alltima C18, Aquasil C18).[4][5]
- Mobile Phase:
 - A: Water with 0.2% Formic Acid[6]
 - B: Methanol with 0.2% Formic Acid[6]
- Gradient Program: A typical gradient starts at 95% A, decreases to 50% A, then to 1% A, before returning to initial conditions for re-equilibration.[6]
- Flow Rate: 0.4 mL/min.
- Injection Volume: 20 µL.[10]
- MS Detector: Triple Quadrupole Mass Spectrometer (QqQ).
- Ionization Mode: Electrospray Ionization Positive (ESI+).[6]
- Monitoring: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to each guazatine component.

Method Validation Data

The performance of guazatine residue analysis methods is summarized below. The data is compiled from various studies employing acidified extraction and LC-MS/MS analysis, demonstrating the effectiveness of this approach across different food types.

Table 1: Recovery and Precision Data for Guazatine Components

Matrix	Component (s)	Fortification Level (mg/kg)	Average Recovery (%)	RSD (%)	Reference
Cereals (Maize, Wheat)	GN, GG, GNG, GGN, GGG, GGGG	0.050	81 - 86	0.9 - 5.5	[10]
Cereals (Maize, Wheat)	GN, GG, GNG, GGN, GGG, GGGG	0.025	78 - 87	0.8 - 6.3	[10]
Various Agricultural Products*	GG, GGG, GGN, GNG	Not Specified	70.2 - 99.6	< 6.8	[6]
Citrus Peels	GG, GGN, GGG	0.010	~81	2 - 8	[5]
Citrus Peels	GG, GGN, GGG	0.035	~90	2 - 8	[5]
Citrus Peels	GG, GGN, GGG	0.060	~104	2 - 8	[5]

*Mandarin, pepper, potato, brown rice, and soybean[\[6\]](#)

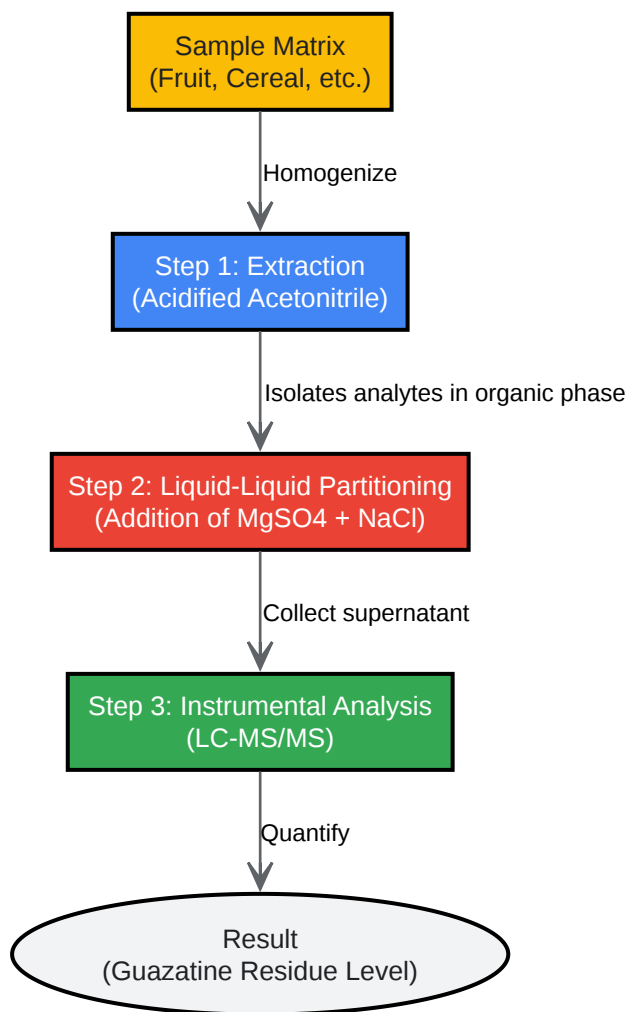
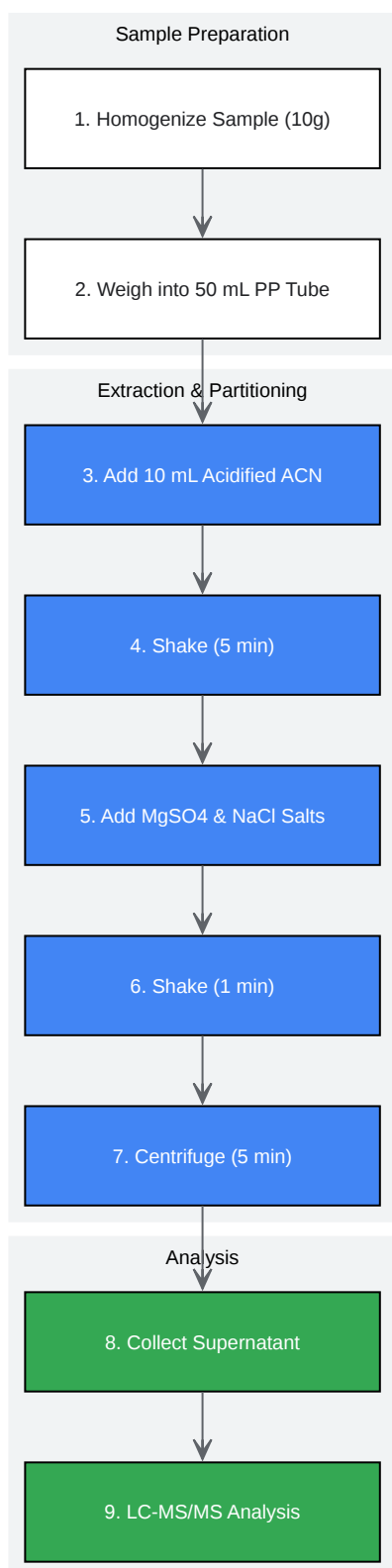
Table 2: Limits of Detection (LOD) and Quantification (LOQ)

Matrix	Component(s)	LOD (mg/kg)	LOQ (mg/kg)	Reference
Cereals (Maize, Wheat)	GN, GG, GNG, GGN, GGG, GGGG	-	0.002 - 0.010	[10]
Various Agricultural Products*	GG, GGG, GGN, GNG	0.0008	0.0025	[6]
Citrus Peels	GG, GGN, GGG	< 0.0050	< 0.0065	[5]

*Mandarin, pepper, potato, brown rice, and soybean[6] **Originally reported in µg/L, converted for consistency.

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logical steps of the modified QuEChERS method.



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